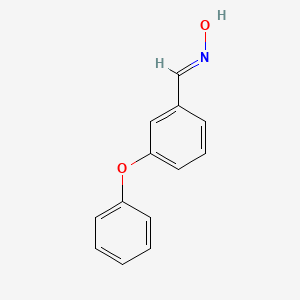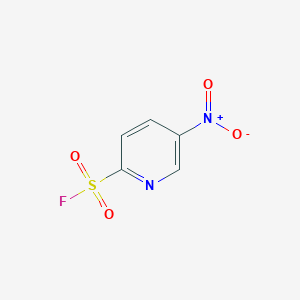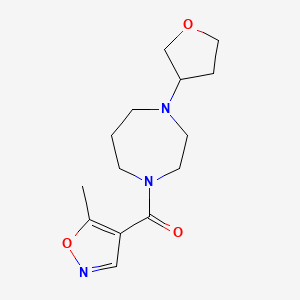![molecular formula C17H25ClN4O B2968567 N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride CAS No. 2637467-77-5](/img/structure/B2968567.png)
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I found some information on the synthesis of similar compounds , specific details on the synthesis of “N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride” were not available.Molecular Structure Analysis
The molecular structure of this compound was not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were not found in the available resources .Mécanisme D'action
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride inhibits the activity of EZH2, which is a histone methyltransferase that plays a key role in epigenetic regulation. EZH2 catalyzes the methylation of histone H3 at lysine 27, which leads to the repression of gene expression. Inhibition of EZH2 by this compound results in the derepression of genes that are normally silenced by EZH2, leading to the inhibition of cancer cell growth and other biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on EZH2 activity, with an IC50 value of 0.24 nM. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to improve glucose homeostasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride is its high potency and selectivity for EZH2 inhibition. This makes it a valuable tool for studying the role of EZH2 in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride. One area of interest is the development of more potent and selective EZH2 inhibitors. Another area of interest is the investigation of the role of EZH2 in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on gene expression and epigenetic regulation.
Méthodes De Synthèse
The synthesis of N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of palladium-catalyzed cross-coupling reactions, which is a well-established method in organic chemistry. The final product is purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to improve glucose homeostasis in animal models.
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O.ClH/c1-21-16-9-5-4-8-14(16)15(20-21)12-18-11-10-17(22)19-13-6-2-3-7-13;/h4-5,8-9,13,18H,2-3,6-7,10-12H2,1H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXCFTLPZNGYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNCCC(=O)NC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)
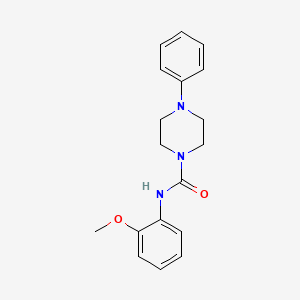


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)

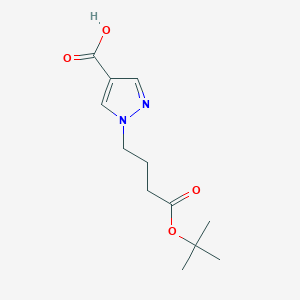
![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
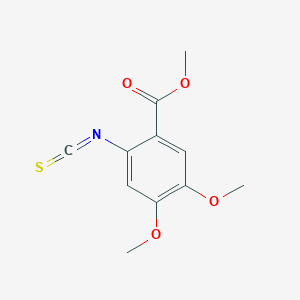
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)

